

# Pobilukast (SKF 104353): A Technical Guide to its Discovery and Preclinical History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pobilukast**, also known as SKF 104353, is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Developed by Smith Kline & French, it emerged from research programs aimed at identifying novel therapeutic agents for asthma and other inflammatory conditions. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. **Pobilukast** was designed to competitively block the action of these mediators at the CysLT1 receptor, thereby mitigating the inflammatory cascade in the airways. This technical guide provides an in-depth overview of the discovery, history, and preclinical characterization of **Pobilukast**, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation.

### **Discovery and Synthesis**

**Pobilukast**, with the chemical name (2S,3R)-3-((2-carboxyethyl)thio)-2-hydroxy-3-(2-(8-phenyloctyl)phenyl)propanoic acid, is a synthetic structural analog of leukotrienes D4 and E4. Its discovery was part of a broader effort in the pharmaceutical industry to develop leukotriene receptor antagonists. The general approach involved synthesizing compounds that could mimic the structure of the natural ligands to bind to the receptor without activating it.



While the specific, detailed synthesis protocol for **Pobilukast** (SKF 104353) is not readily available in the public domain, the synthesis of similar leukotriene D4 antagonists often involves multi-step organic synthesis. A key strategy in the development of such antagonists was the creation of molecules with a long alkyl chain attached to an aromatic ring, coupled with a polar head group containing carboxylic acid moieties to mimic the peptide portion of the natural leukotrienes.

## **Preclinical Pharmacology**

**Pobilukast** has been extensively characterized in a variety of preclinical in vitro and in vivo models, demonstrating its high affinity and selectivity for the CysLT1 receptor.

#### In Vitro Studies

#### **Binding Affinity:**

Radioligand binding assays were crucial in determining the affinity of **Pobilukast** for the CysLT1 receptor. These assays typically involve the use of radiolabeled LTD4 ([ $^3$ H]LTD $_4$ ) and membrane preparations from tissues rich in CysLT1 receptors, such as guinea pig or human lung. **Pobilukast** demonstrated high affinity for both guinea pig and human lung LTD4 receptors, with Ki values of 5 ± 2 nM and 10 ± 3 nM, respectively[ $^1$ ]. This indicates a strong binding interaction with the target receptor.

#### Functional Antagonism:

The functional antagonist activity of **Pobilukast** was assessed in various bioassays, most notably the guinea pig tracheal ring contraction assay. In this assay, isolated tracheal rings are contracted with a CysLT1 receptor agonist, such as LTD4, and the ability of the antagonist to inhibit this contraction is measured. **Pobilukast** was shown to be a potent antagonist of LTD4-and LTE4-induced contractions of isolated guinea pig trachea[2].

#### Mechanism of Action:

Further mechanistic studies revealed that **Pobilukast** inhibits the downstream signaling pathways activated by LTD4 binding to the CysLT1 receptor. Specifically, it was found to block LTD4-induced phosphatidylinositol (PI) hydrolysis and the subsequent biosynthesis of



thromboxane B2 in guinea pig lung tissue[1]. The inhibitory constant ( $-\log[KB]$ ) for the blockade of LTD4-induced thromboxane B2 biosynthesis was determined to be  $8.4 \pm 0.2[1]$ .

#### In Vivo Studies

The preclinical efficacy of **Pobilukast** was also evaluated in animal models of bronchoconstriction. In anesthetized cynomolgus monkeys, aerosol administration of **Pobilukast** dose-dependently antagonized LTD4-induced increases in pulmonary resistance and decreases in dynamic lung compliance[3]. Furthermore, intravenous administration of **Pobilukast** was shown to rapidly and completely reverse ongoing LTD4-induced bronchoconstriction.

In studies involving antigen-induced bronchoconstriction in mepyramine-pretreated cynomolgus monkeys, intravenous **Pobilukast** substantially reversed the bronchoconstrictor response, suggesting a significant role for leukotrienes in the allergic response in this model.

### **Clinical Development History**

**Pobilukast** entered clinical development to evaluate its safety and efficacy in humans, primarily for the treatment of asthma. Early clinical trials demonstrated that inhaled **Pobilukast** could effectively inhibit bronchoconstriction induced by inhaled LTC4 and LTE4 in asthmatic subjects.

In a randomized, double-blind, crossover study involving six aspirin-sensitive asthmatic subjects, pretreatment with inhaled **Pobilukast** (average nebulized dose of 893 micrograms) inhibited the asthmatic response to aspirin ingestion by a mean of 47%. This finding suggested that leukotrienes are key mediators in aspirin-induced asthma and that CysLT1 receptor antagonists like **Pobilukast** could be a viable therapeutic option for this patient population.

Another clinical study compared the effects of inhaled **Pobilukast** (800 micrograms) with oral terfenadine on histamine-induced bronchoconstriction in twelve asthmatic subjects. While terfenadine, an H1-antihistamine, significantly attenuated the response to histamine, **Pobilukast** showed a rightward shift in the dose-response curve to histamine in only three of the twelve subjects, indicating a limited and variable role of leukotrienes in histamine-induced bronchoconstriction in this population.



Despite these promising early findings, the overall clinical development of **Pobilukast** did not progress to the same extent as other leukotriene receptor antagonists like montelukast and zafirlukast. The reasons for this are not extensively detailed in the available literature but could be related to factors such as pharmacokinetic profile, formulation challenges (as it was often administered via inhalation), or strategic decisions by the developing company.

### **Data Presentation**

Table 1: In Vitro Binding Affinity and Functional Antagonism of **Pobilukast** (SKF 104353)

| Parameter                           | Species/Tissue                                          | Value     | Reference |
|-------------------------------------|---------------------------------------------------------|-----------|-----------|
| Ki (Binding Affinity)               | Guinea Pig Lung<br>Membranes                            | 5 ± 2 nM  |           |
| Human Lung<br>Membranes             | 10 ± 3 nM                                               |           |           |
| -log[KB] (Functional<br>Antagonism) | Guinea Pig Lung (vs.<br>LTD4-induced TxB2<br>synthesis) | 8.4 ± 0.2 |           |

## Experimental Protocols Radioligand Binding Assay (General Protocol)

A general protocol for a CysLT1 receptor radioligand binding assay, as would have been used to characterize **Pobilukast**, is as follows:

- Membrane Preparation: Lung tissue (e.g., from guinea pig or human) is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
- Assay Incubation: A fixed concentration of radiolabeled ligand (e.g., [3H]LTD4) is incubated
  with the membrane preparation in the presence of varying concentrations of the unlabeled
  competitor (Pobilukast).



- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC<sub>50</sub> (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
   The Ki (inhibition constant) is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## Guinea Pig Tracheal Ring Contraction Assay (General Protocol)

- Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a
  physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of
  connective tissue and cut into rings.
- Mounting: The tracheal rings are suspended in organ baths containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O<sub>2</sub> / 5% CO<sub>2</sub>). The rings are connected to force transducers to measure isometric tension.
- Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. They are then contracted with an agonist (e.g., histamine or carbachol) to ensure viability.
- Antagonist Incubation: After washing and returning to baseline, the tissues are incubated with the antagonist (Pobilukast) or vehicle for a set period.
- Agonist Challenge: A cumulative concentration-response curve to a CysLT1 agonist (e.g., LTD<sub>4</sub>) is then generated in the presence of the antagonist.
- Data Analysis: The results are plotted as concentration-response curves, and parameters such as the EC<sub>50</sub> (the concentration of the agonist that produces 50% of the maximal response) and the maximum contraction are determined. The antagonist potency is often expressed as a pA<sub>2</sub> value, which is the negative logarithm of the molar concentration of the



antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

## Phosphatidylinositol (PI) Hydrolysis Assay (General Protocol)

- Tissue Labeling: Lung tissue slices or cultured cells are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
- Stimulation: The labeled tissues are then stimulated with the agonist (LTD<sub>4</sub>) in the presence or absence of the antagonist (**Pobilukast**) for a specific time.
- Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the tissue using a suitable solvent system (e.g., chloroform/methanol/HCl).
- Separation and Quantification: The different inositol phosphates (IP<sub>1</sub>, IP<sub>2</sub>, IP<sub>3</sub>) are separated using anion-exchange chromatography. The radioactivity in each fraction is then quantified by liquid scintillation counting.
- Data Analysis: The amount of [<sup>3</sup>H]inositol phosphates produced is used as a measure of PI hydrolysis. The ability of the antagonist to inhibit the agonist-induced increase in inositol phosphate accumulation is determined.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Cysteinyl Leukotriene Signaling Pathway and the inhibitory action of **Pobilukast**.





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of **Pobilukast**.





Click to download full resolution via product page



Caption: Workflow for the guinea pig tracheal ring contraction assay to assess the functional antagonism of **Pobilukast**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of inhalation of the leukotriene receptor antagonist, SK&F 104353, on leukotriene C4- and leukotriene E4-induced bronchoconstriction in subjects with asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SK&F 104353, a selective leukotriene receptor antagonist, inhibits leukotriene D4- and antigen-induced bronchoconstriction in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pobilukast (SKF 104353): A Technical Guide to its Discovery and Preclinical History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b218140#pobilukast-skf-104353-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com